10-Methoxyiminostilbene
Overview
Description
10-Methoxyiminostilbene (MISB) is an advanced intermediate formed during the organic synthesis of several widely prescribed antiepileptic drugs . It is associated as an impurity in the drug substance or drug product of the iminostilbene class of antiepileptic and antipsychotic drugs . The appearance of this compound is a bright yellow crystalline powder .
Synthesis Analysis
The synthesis of this compound involves several steps . It starts with the addition of iminostilbene-5-formyl halide or a mixture of it into methanol. An alkali metal alcohol salt solution is then dripped to obtain iminostilbene-5-methyl formate. This formate and dibromohydantoin are added into methanol and agitated to react, resulting in 10-methoxy-11-bromo-10,11-dihydroiminostilbene-5-methyl formate. Triethylamine and this formate are added into methylbenzene, agitated, and reacted to obtain 10-methoxy iminostilbene-5-methyl formate. Finally, this formate and alkali metal hydroxide or alkali metal alcoholate are added into methanol and agitated to react, yielding high-purity this compound .
Molecular Structure Analysis
The molecular formula of this compound is C15H13NO . The molecular weight is 223.27 g/mol . The InChI string is InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13 (11)16-14-9-5-3-7-12 (14)15/h2-10,16H,1H3 . The canonical SMILES is COC1=CC2=CC=CC=C2NC3=CC=CC=C31 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .
Physical And Chemical Properties Analysis
This compound is a bright yellow crystalline powder . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Industrial Synthesis Processes : 10-Methoxyiminostilbene (MISB) is utilized in a novel industrial process for the large-scale production of oxcarbazepine, an antiepileptic drug. A key feature of this process is the use of 1,3-dibromo-5,5-dimethylhydantoin for the production of bromohydrin methyl ether from N-acetyliminostilbene. This method offers advantages in terms of reduced steps and non-toxic, recyclable byproducts like acetic acid and 5,5-dimethylhydantoin (Singh, Gupta, Kumar, Dubey, & Sharma, 2009).
Synthesis of Polycyclic Systems : MISB is a precursor for synthesizing various fused pyridine- and oxazole-polycyclic systems. These compounds have potential applications in the development of new materials and pharmaceuticals (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
Nanocarrier Development : In the field of nanotechnology, MISB derivatives are being explored for creating nanogels for drug delivery. These nanogels can be tailored for specific physicochemical characteristics, enhancing their effectiveness in delivering chemotherapeutics to targeted areas (Feng, Xu, Xu, Li, Ding, & Chen, 2020).
Gene Transfection Applications : MISB derivatives are being used in the development of non-toxic nano-vehicles for efficient gene transfection. Graphene oxide, bound with polymers containing MISB derivatives, has shown promise as a novel gene delivery vector with low cytotoxicity and high transfection efficiency (Feng, Zhang, & Liu, 2011).
Synthesis of Anticancer Derivatives : MISB is a key intermediate in the synthesis of various anticancer derivatives, such as dibenzo[f,h]quinoline and dibenzo[a,c]acridine derivatives. These derivatives are synthesized through Diels-Alder reactions and have potential applications in the development of new anticancer drugs (Nicolaides, Awad, Papageorgiou, & Stephanidou-Stephanatou, 1994).
Base-Excision Repair Pathway Studies : MISB is used in the study of enzymatic reactions in the base-excision repair pathway of DNA. It serves as a tool to track the formation of AP (apurinic/apyrimidinic) sites in DNA, aiding in the understanding of DNA repair mechanisms (Liuzzi & Talpaert-Borlé, 1985).
Pharmacometric Studies : MISB derivatives, such as 3-Methoxypterostilbene, are investigated for their pharmacokinetic and pharmacodynamic properties. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating diseases like diabetes (Martinez, Sayre, & Davies, 2013).
Safety and Hazards
10-Methoxyiminostilbene may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
10-Methoxyiminostilbene, also known as 10-Methoxy-5H-dibenzo[b,f]azepine, is a compound with a molecular formula of C15H13NO and a molecular weight of 223.27 g/mol . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Biochemical Pathways
This compound is known to be an intermediate in the synthesis of the antiepileptic drug, oxcarbazepine . .
Result of Action
It is known to exhibit antioxidant activity in vitro , but the specific molecular and cellular effects need further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For safety, it is recommended to handle this compound in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes . The formation of dust and aerosols should be avoided, and non-sparking tools should be used .
Biochemical Analysis
Biochemical Properties
It is known that it exhibits antioxidant activity in vitro . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Given its antioxidant activity, it may have potential protective effects against oxidative stress in cells .
Properties
IUPAC Name |
5-methoxy-11H-benzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-15-10-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHZWXLOSIGIGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2NC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196999 | |
Record name | 10-Methoxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4698-11-7 | |
Record name | 10-Methoxy-5H-dibenz[b,f]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4698-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Methoxyiminostilbene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004698117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Methoxyiminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-methoxy-5H-dibenz[b,f]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-METHOXYIMINOSTILBENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C935IN7U43 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10-Methoxyiminostilbene (MISB) in pharmaceutical synthesis?
A1: this compound (MISB) serves as a crucial intermediate in the production of Oxcarbazepine []. Oxcarbazepine is a widely prescribed antiepileptic drug, highlighting the importance of efficient and scalable synthesis methods for MISB.
Q2: Can you elaborate on the novel industrial process for MISB synthesis described in the research?
A2: The research presents a new industrial process for MISB synthesis that offers significant advantages []. This process utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to produce bromohydrin methyl ether from N-acetyliminostilbene. Notably, this process involves only two isolation and drying steps, simplifying the procedure. Moreover, the byproducts generated – acetic acid, 5,5-dimethylhydantoin, and Et3N·HBr – are non-toxic and can be recycled, contributing to the process's sustainability. This efficient and environmentally conscious approach is particularly valuable for large-scale production of MISB.
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